4-benzyl 2-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
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Overview
Description
4-Benzyl 2-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is a complex organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom in the ring. This particular compound features a benzyl group, an ethyl group, and two methyl groups attached to the pyrrole ring, along with two carboxylate groups at positions 2 and 4.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3,5-dimethylpyrrole as the core structure.
Benzyl Group Introduction: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and an aluminum chloride catalyst.
Ethyl Group Addition: The ethyl group is introduced through an ethylation reaction using ethyl iodide and a strong base like sodium hydride.
Carboxylation: The carboxylate groups are introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of carboxylate groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, especially at positions 2 and 4, where the carboxylate groups are located.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl chloride, ethyl iodide, aluminum chloride, sodium hydride.
Major Products Formed:
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted pyrroles depending on the electrophile used.
Scientific Research Applications
4-Benzyl 2-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals.
Medicine: It has been investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-benzyl 2-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Indole: Another heterocyclic aromatic compound with a nitrogen atom in the ring.
Pyridine: A six-membered ring with a nitrogen atom.
Furan: A five-membered ring with an oxygen atom.
Uniqueness: 4-Benzyl 2-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is unique due to its specific substitution pattern and the presence of two carboxylate groups, which influence its reactivity and biological activity. This compound's structure allows for a wide range of chemical transformations and applications, distinguishing it from other similar heterocyclic compounds.
Properties
IUPAC Name |
4-O-benzyl 2-O-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-4-21-17(20)15-11(2)14(12(3)18-15)16(19)22-10-13-8-6-5-7-9-13/h5-9,18H,4,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBULECUPWFGMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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